5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to its aromatic rings, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are commonly used to construct the tetrazolopyrimidine scaffold . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry and material science.
Uniqueness
5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to the presence of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H10BrClFN5 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
5-(3-bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10BrClFN5/c17-10-4-1-3-9(7-10)13-8-14(24-16(20-13)21-22-23-24)15-11(18)5-2-6-12(15)19/h1-8,14H,(H,20,21,23) |
InChI Key |
PLDSPLGOSCKDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(N3C(=NN=N3)N2)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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